molecular formula C17H22O3 B12760706 Ethylpentyl methoxychromone CAS No. 171269-68-4

Ethylpentyl methoxychromone

Cat. No.: B12760706
CAS No.: 171269-68-4
M. Wt: 274.35 g/mol
InChI Key: QTRVIZGMBDEREZ-UHFFFAOYSA-N
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Description

Ethylpentyl methoxychromone is a synthetic chromone derivative characterized by a methoxy group (-OCH₃) at the C7 position and ethylpentyl substituents on the chromone core. Chromones, a class of oxygen-containing heterocyclic compounds, are widely studied for their biological activities, including antioxidant, antifungal, and anticancer properties .

Properties

CAS No.

171269-68-4

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2-heptan-3-yl-7-methoxychromen-4-one

InChI

InChI=1S/C17H22O3/c1-4-6-7-12(5-2)16-11-15(18)14-9-8-13(19-3)10-17(14)20-16/h8-12H,4-7H2,1-3H3

InChI Key

QTRVIZGMBDEREZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Ethylpentyl methoxychromone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated compounds.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Parameters of Methoxychromone Derivatives

Compound Name Substituents Molecular Formula HPLC Retention Time (min) LCMS m/z [M+H]⁺ Key References
Ethylpentyl methoxychromone* C7-OCH₃, Ethylpentyl sidechain Not provided Not reported Not reported -
2,5-Dimethyl-7-methoxychromone C2-CH₃, C5-CH₃, C7-OCH₃ C₁₂H₁₂O₃ 23.01† 239.0919‡
5-Hydroxy-2,3-dimethyl-7-methoxychromone C2-CH₃, C3-CH₃, C5-OH, C7-OCH₃ C₁₂H₁₂O₄ 22.71–22.97† 151.0395–461.3114‡
Benzimidazo[2,1-b]thiazole derivatives§ Fused benzimidazole-thiazole Varies 0.79–1.11 540.2–1055

*Assumed structure based on nomenclature. †HPLC conditions: Adamas C18-X-Bond column, gradient elution . ‡High-resolution MS data from LC-qTOF analysis . §Included for comparative reactivity analysis.

Key Observations:

  • Substituent Effects on Polarity: The 5-hydroxy-2,3-dimethyl-7-methoxychromone exhibits greater polarity (shorter HPLC retention time: 22.71–22.97 min) compared to non-hydroxylated analogs (23.01 min) due to hydrogen-bonding capacity .
  • Mass Spectral Signatures : Hydroxyl and methoxy groups contribute to distinct fragmentation patterns (e.g., loss of -CH₃ or -OH groups) in LCMS .

Table 2: Bioactivity Comparison of Methoxychromone Derivatives

Compound Antifungal Activity (IC₅₀ vs. R. solani) Plant Growth Promotion (Tomato Seed Germination) Cytotoxicity (HCT116 Cells) References
5-Hydroxy-2,3-dimethyl-7-methoxychromone 50 µg/plug (40% inhibition) 80% germination at 200 µg/seed Not tested
2,5-Dimethyl-7-methoxychromone Not reported Not reported Not reported
This compound* Predicted higher potency due to lipophilicity Likely enhanced bioavailability Requires testing -

Key Findings:

  • Antifungal Activity : Hydroxylated methoxychromones show moderate activity against R. solani, with IC₅₀ values comparable to commercial fungicides .
  • Plant Growth Promotion : Methoxychromones at 200 µg/seed significantly enhance tomato seed germination, likely via auxin-like signaling pathways .

Biological Activity

Ethylpentyl methoxychromone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C17H22O3C_{17}H_{22}O_3 and is characterized by a methoxy group attached to a chromone structure. Its unique chemical configuration contributes to its biological activities, making it a subject of various studies.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study focused on the synthesis and evaluation of metal complexes of chromones reported that certain derivatives showed comparable antibacterial activity to standard antibiotics like streptomycin against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Complex with Cu(II)S. aureusComparable to streptomycin
Parent ligandE. coli64 µg/mL

This table summarizes the antibacterial efficacy of this compound and its derivatives, highlighting its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The same study indicated that while the compound exhibited some antifungal effects, they were generally lower compared to its antibacterial efficacy .

Table 2: Antifungal Activity of this compound Derivatives

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans128 µg/mL
Complex with Cu(II)Candida albicans256 µg/mL
Parent ligandAspergillus niger512 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits moderate cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of metal complexes derived from chromones, including this compound, against HeLa (cervical cancer) and Vero (normal kidney) cell lines .

Table 3: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa50 µM
Complex with Cu(II)HeLa25 µM
Parent ligandVero>100 µM

The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular targets, leading to disruption of bacterial and fungal cell membranes as well as interference with cellular processes in cancer cells. Docking studies suggest enhanced binding affinity of metal complexes compared to their organic counterparts, indicating a potential pathway for their therapeutic action .

Case Studies

  • Antibacterial Efficacy : A case study involving a series of chromone derivatives demonstrated that modifications in the methoxy group position significantly influenced antibacterial activity. Compounds with para-methoxy substitutions showed higher efficacy against S. aureus, suggesting that structural variations can optimize biological activity.
  • Cytotoxicity Profile : In vitro studies on various cancer cell lines revealed that this compound-induced apoptosis was dose-dependent, with higher concentrations leading to increased cell death in malignant cells while sparing normal cells.

Q & A

Q. What are the standard methods for isolating and purifying ethylpentyl methoxychromone from microbial sources?

this compound can be isolated using the OSMAC (One Strain Many Compounds) approach. After culturing the producing strain (e.g., Trichoderma harzianum M10) in inductive media, the filtrate is extracted with ethyl acetate. Crude extracts are fractionated via direct-phase column chromatography, followed by crystallization for purification . Confirmation of purity is achieved through X-ray crystallography and spectroscopic techniques (NMR, MS) .

Q. How is the antifungal activity of this compound assessed experimentally?

Antifungal assays involve inoculating Rhizoctonia solani on PDA plates, applying the compound at concentrations ranging from 0.01–200 µg/plug, and measuring radial growth inhibition daily. Inhibition percentages are calculated using the formula:

Inhibition (%)=Control growth - Treated growthControl growth×100\text{Inhibition (\%)} = \frac{\text{Control growth - Treated growth}}{\text{Control growth}} \times 100

Controls include solvent-treated and untreated plugs .

Q. What spectroscopic techniques are essential for structural characterization of methoxychromone derivatives?

X-ray crystallography (via CCDC databases) provides definitive structural data, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm functional groups and molecular formulae. Crystallographic data (e.g., CCDC 2142932) and refinement parameters should be cross-validated with spectroscopic results .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be resolved?

Discrepancies may arise from variations in microbial strains, assay conditions, or compound stability. Standardize protocols by:

  • Using identical pathogen isolates (e.g., ATCC-certified strains).
  • Validating compound stability via HPLC at different pH/temperature conditions.
  • Applying statistical tests (e.g., ANOVA with post-hoc Tukey) to compare inhibition rates across replicated experiments .

Q. What methodologies optimize this compound yield in fungal cultures?

The OSMAC strategy involves modulating culture parameters (pH, carbon/nitrogen sources, agitation). For T. harzianum, yield improvements are achieved using malt extract-based media at 25°C with 120 rpm agitation. Metabolomic profiling (LC-HRMS) tracks production dynamics, while qRT-PCR identifies upregulated biosynthetic genes (e.g., polyketide synthases) .

Q. How can multi-omics approaches elucidate the biosynthetic pathway of this compound?

Integrate genomic data (whole-genome sequencing to identify PKS genes), transcriptomics (RNA-seq under inductive conditions), and metabolomics (UPLC-QTOF-MS/MS). Pathway validation involves gene knockout (CRISPR-Cas9) and heterologous expression in model hosts (e.g., Aspergillus nidulans) .

Methodological Considerations

Q. What statistical frameworks are appropriate for dose-response studies in cytotoxicity assays?

For HCT116 cell line assays, use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Include triplicate technical replicates and three biological replicates. Normalize data to solvent controls and validate via Kolmogorov-Smirnov tests for normality .

Q. How should plant growth promotion assays be designed to minimize confounding variables?

For seed-coating experiments (e.g., tomato seeds), randomize treatments, use sterile soil, and control humidity/light cycles. Measure germination rates, root/shoot lengths, and biomass. Apply ANOVA with blocking factors to account for environmental variability .

Data Presentation & Reproducibility

Q. What are best practices for reporting crystallographic data of methoxychromone derivatives?

Include CCDC accession numbers, refinement parameters (R-factor, completeness), and thermal ellipsoid plots. Tabulate bond lengths/angles and compare with similar chromones. Use software like Mercury for 3D visualization .

Q. How can raw data from antifungal/cytotoxicity assays be archived for reproducibility?

Deposit raw growth measurements, spectral data, and statistical scripts in public repositories (e.g., Zenodo, Figshare). Follow FAIR principles: assign DOIs, use standardized metadata, and retain datasets for 10+ years .

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